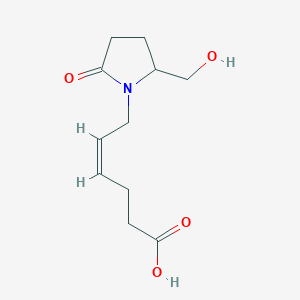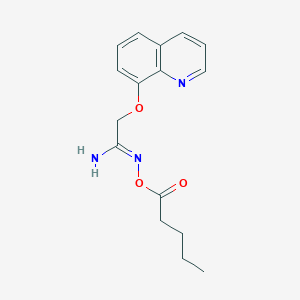
1,3-Bis(diphenylphosphino)propane hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(diphenylphosphino)propane hydrate is an organophosphorus compound with the chemical formula C27H26P2·H2O. It is a white solid that is soluble in organic solvents and slightly air-sensitive. This compound is classified as a diphosphine ligand, commonly used in coordination chemistry and homogeneous catalysis .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphino)propane hydrate can be synthesized through several methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves metal-halogen exchange followed by metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
1,3-Bis(diphenylphosphino)propane hydrate undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions with halides.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as nickel(II) chloride or palladium(II) chloride.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Major Products
Coordination Reactions: Complexes such as dichloro(1,3-bis(diphenylphosphino)propane)nickel.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives
科学的研究の応用
1,3-Bis(diphenylphosphino)propane hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic reactions such as Kumada coupling, Suzuki-Miyaura coupling, and Heck reactions.
Biology: Employed in the synthesis of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 1,3-Bis(diphenylphosphino)propane hydrate involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another diphosphine ligand with a shorter carbon chain.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer carbon chain.
Triphenylphosphine (PPh3): A monophosphine ligand commonly used in coordination chemistry.
Uniqueness
1,3-Bis(diphenylphosphino)propane hydrate is unique due to its specific bite angle and ability to form six-membered chelate rings with transition metals. This property makes it particularly effective in controlling regioselectivity and enhancing the stability of metal complexes in catalytic reactions .
特性
分子式 |
C27H28OP2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
3-diphenylphosphanylpropyl(diphenyl)phosphane;hydrate |
InChI |
InChI=1S/C27H26P2.H2O/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H2 |
InChIキー |
DQKTTYZPPBEGPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



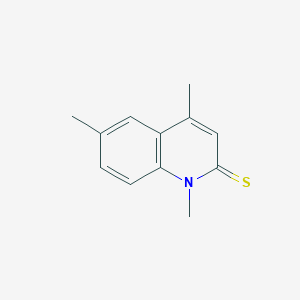

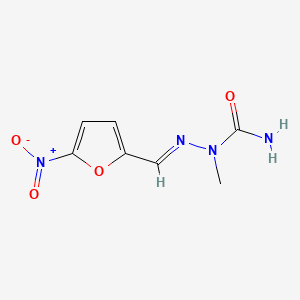
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
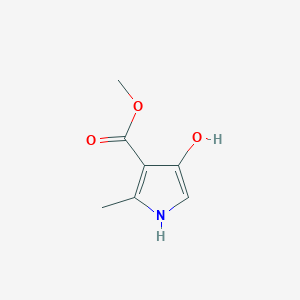
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
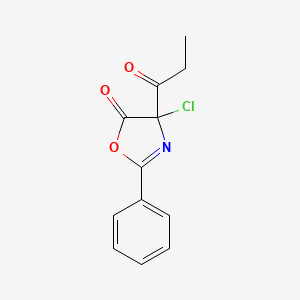
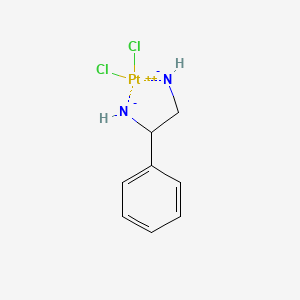
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
